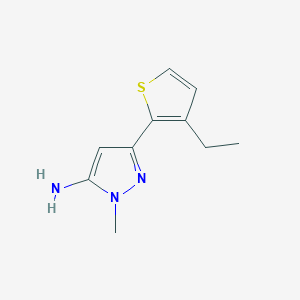
3-(3-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring in its structure. Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms. The combination of these rings in a single molecule can impart unique chemical and biological properties, making it a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the construction of the thiophene and pyrazole rings followed by their coupling. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and a carbonyl compound in the presence of a base . Another approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with hydrazine or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes, optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. Continuous flow reactors and other advanced techniques may be employed to scale up the production while maintaining control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted thiophene or pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(3-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other interactions with biological targets, influencing pathways related to inflammation, cell proliferation, or microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in anticancer and anti-atherosclerotic applications.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazol-5-amine, which have been studied for their anti-inflammatory and analgesic properties.
Uniqueness
3-(3-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the thiophene and pyrazole rings, which can confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H13N3S |
|---|---|
Poids moléculaire |
207.30 g/mol |
Nom IUPAC |
5-(3-ethylthiophen-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-3-7-4-5-14-10(7)8-6-9(11)13(2)12-8/h4-6H,3,11H2,1-2H3 |
Clé InChI |
KLJWKRLWHIKUTC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC=C1)C2=NN(C(=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




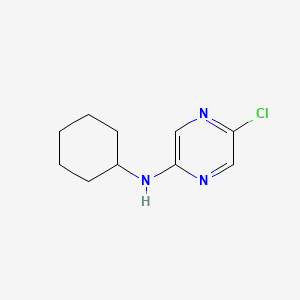

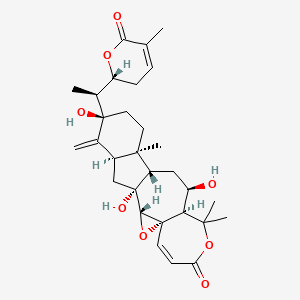
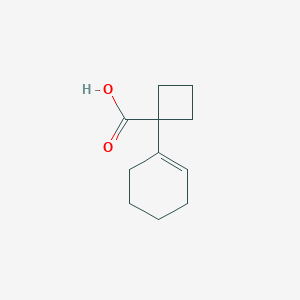
![Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13073840.png)
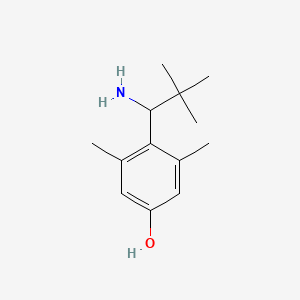

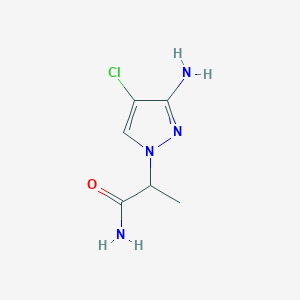
![1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13073857.png)
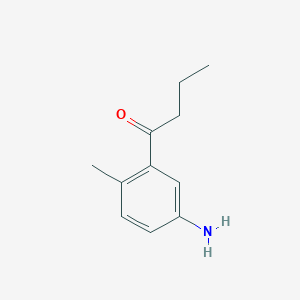
![1-Azabicyclo[3.3.1]nonane-4-thiol](/img/structure/B13073863.png)

